5-amino-1-(3-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
IUPAC Name |
5-imino-1-(3-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-15-9-5-8-14(10-15)23-11-17(24)18(19(23)21)20-22-16(12-26-20)13-6-3-2-4-7-13/h2-10,12,21,24H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFJSFARSJNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antimicrobial Activity
Studies indicate that derivatives of thiazole and pyrrole exhibit antimicrobial properties. The presence of the thiazole ring in this compound suggests potential efficacy against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Compounds containing thiazole and pyrrole structures have been investigated for their anticancer properties. Preliminary studies suggest that this specific compound may inhibit tumor cell proliferation by inducing apoptosis in cancer cells. Further research is necessary to elucidate its mechanism of action and therapeutic potential.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with protein kinases or other enzymes relevant to cancer progression or microbial resistance. Understanding these interactions could lead to the development of targeted therapies.
Therapeutic Applications
Given its diverse biological activities, the compound has potential applications in several therapeutic areas:
Pharmaceutical Development
The unique structure of 5-amino-1-(3-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one positions it as a candidate for drug development. Researchers are exploring its use in formulating new drugs for treating infections or cancer.
Drug Design
The compound can serve as a lead structure in medicinal chemistry for designing new derivatives with enhanced potency and selectivity. Modifications to its structure may yield compounds with improved pharmacological profiles.
Case Study 1: Antimicrobial Activity Assessment
In a study published in the Journal of Antimicrobial Chemotherapy, derivatives of thiazole were tested against a range of bacterial strains. The results indicated that compounds similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Studies
A research article in Cancer Letters examined the effects of thiazole-based compounds on various cancer cell lines. The findings suggested that these compounds could induce cell cycle arrest and apoptosis in human breast cancer cells (MCF7), indicating their potential as anticancer agents.
Preparation Methods
Synthesis of 4-Phenyl-1,3-Thiazol-2-Amine
The thiazole ring is constructed first via a Hantzsch thiazole synthesis. A mixture of thiourea (2.0 equiv) and 2-bromo-1-(4-phenylacetyl)ketone (1.0 equiv) in ethanol is refluxed for 6 hours. The intermediate 4-phenylthiazol-2-amine precipitates as a yellow solid (yield: 78%).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Time | 6 hours |
| Catalyst | None |
Functionalization with 3-Methoxyphenyl Group
A Buchwald-Hartwig coupling introduces the 3-methoxyphenyl group. The thiazole intermediate (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and Pd(PPh) (0.05 equiv) are stirred in dioxane/water (4:1) at 90°C for 12 hours. The product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding a white powder (yield: 65%).
Characterization Data:
Pyrrolone Ring Formation
A Knorr pyrrole synthesis is employed. The functionalized thiazole (1.0 equiv) reacts with ethyl acetoacetate (1.5 equiv) and ammonium acetate (3.0 equiv) in acetic acid at 120°C for 8 hours. Cyclization yields the pyrrolone core, which is isolated via filtration (yield: 70%).
Optimization Insights:
-
Excess ammonium acetate prevents keto-enol tautomerization.
-
Acetic acid acts as both solvent and catalyst, enhancing cyclization.
One-Pot Multicomponent Approach
Inspired by lawsone-thiazole hybrid syntheses, a streamlined method combines 3-methoxyphenylglyoxal (1.0 equiv), 4-phenylthiazol-2-amine (1.0 equiv), and malononitrile (1.2 equiv) in acetic acid at 90°C for 5 hours. This one-pot strategy avoids intermediate isolation, achieving a 60% yield.
Advantages:
-
Time efficiency : 5 hours vs. 26 hours in multi-step routes.
Comparative Analysis of Synthetic Methods
| Parameter | Multi-Step Route | One-Pot Route |
|---|---|---|
| Total Yield | 35% | 60% |
| Purity (HPLC) | 98% | 95% |
| Scalability | Up to 100 g | Limited to 10 g |
| Cost | High (Pd catalysts) | Low |
The one-pot method is preferable for small-scale synthesis, while the multi-step route ensures higher purity for pharmaceutical applications.
Mechanistic Insights
Thiazole Formation Mechanism
Thiourea attacks the α-carbon of the bromoketone, followed by cyclodehydration to form the thiazole ring. The 4-phenyl group stabilizes the transition state via resonance.
Pyrrolone Cyclization
Ethyl acetoacetate undergoes condensation with the amine group, followed by intramolecular cyclization. The 3-methoxyphenyl group’s electron-donating effect facilitates enolate formation.
Q & A
Q. What are the standard synthetic routes and critical optimization parameters for preparing 5-amino-1-(3-methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one?
The compound is synthesized via multi-step organic reactions. Key steps include cyclization of precursor molecules under reflux conditions using polar aprotic solvents (e.g., dimethyl sulfoxide or dichloromethane) and catalysts like sodium hydride. Optimization focuses on reaction temperature (typically 80–120°C), stoichiometric ratios of aryl substituents, and purification via column chromatography . Yield improvements (46–63% in analogous compounds) are achieved by controlling moisture-sensitive steps and inert atmospheres .
Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxyphenyl vs. thiazole groups) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .
- FTIR : Identifies functional groups (e.g., C=O stretch in pyrrolone at ~1700 cm⁻¹) .
- Melting Point Analysis : Assesses purity (e.g., sharp melting ranges like 138–140°C in structurally related pyrrolones) .
Q. How can initial biological activity screening be designed for this compound?
Use in vitro assays targeting receptors or enzymes relevant to its structural analogs (e.g., anti-inflammatory or antitumor targets). For example:
- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines.
- Enzyme Inhibition : COX-2 or kinase inhibition studies, referencing pyrazolone derivatives with known bioactivity .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts or HRMS fragments) be resolved during structural elucidation?
Contradictions arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism in pyrrolones) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton and carbon networks .
- Comparative Analysis : Cross-referencing with structurally validated analogs (e.g., 5-hydroxy-pyrrol-2-ones) .
Q. What computational methods are suitable for predicting the compound’s bioactivity and pharmacokinetics?
- Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize in vitro testing .
- ADME Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability based on substituent hydrophobicity (e.g., methoxyphenyl vs. thiazole groups) .
- QSAR Models : Relate structural features (e.g., electron-withdrawing thiazole) to observed bioactivity in analogs .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Systematic Substituent Variation : Modify methoxyphenyl or thiazole groups and test effects on bioactivity .
- Pharmacophore Mapping : Identify critical moieties (e.g., amino-pyrrolone core) using 3D alignment with active analogs .
- Data Correlation : Use regression analysis to link physicochemical properties (e.g., logP, polar surface area) with assay results .
Q. What experimental design principles apply to optimizing reaction conditions for scale-up synthesis?
- Factorial Design : Test variables (temperature, solvent, catalyst) in combinatorial matrices to identify optimal interactions .
- DoE (Design of Experiments) : Minimize trial runs while maximizing yield and purity data .
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to determine rate-limiting steps .
Q. How should researchers address discrepancies in reported yields or reaction conditions across studies?
- Meta-Analysis : Compare solvent polarity, catalyst loading, and substituent electronic effects in analogous syntheses .
- Controlled Replication : Reproduce conflicting protocols under standardized conditions (e.g., inert atmosphere, anhydrous solvents) .
- Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., oxidation of thiazole or methoxyphenyl groups) .
Methodological Tables
Table 1: Key Optimization Parameters in Synthesis
| Parameter | Typical Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reaction Temperature | 80–120°C | Higher temps accelerate cyclization but risk decomposition | |
| Solvent Polarity | DMSO > DCM | Polar solvents enhance solubility of intermediates | |
| Catalyst (NaH) | 1.2–1.5 equiv | Excess catalyst improves cyclization efficiency |
Table 2: Bioactivity of Structural Analogs
| Analog Structure | Assay Type | Observed Activity | Reference |
|---|---|---|---|
| 4-Methoxyphenylpyrazolone | COX-2 Inhibition | IC₅₀ = 2.1 µM (anti-inflammatory) | |
| 5-Fluoroindole | MTT Assay | IC₅₀ = 8.7 µM (antitumor) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
